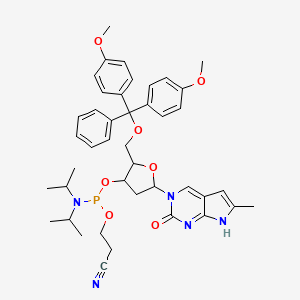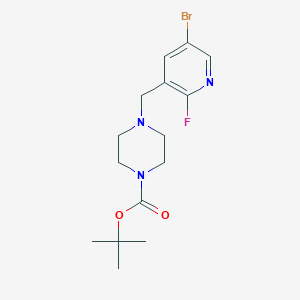
4-(2,4-Dichloro-3-quinolyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- is a heterocyclic aromatic organic compound with the molecular formula C13H12Cl2N2O. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a morpholine group at the 3rd position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2,4-dichloro-3-(4-morpholinyl)- can be achieved through various methods. One common approach involves the reaction of 2,4-dichloroquinoline with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of quinoline, 2,4-dichloro-3-(4-morpholinyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and reagents, are increasingly being adopted to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of the morpholine group allows for potential cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is employed in studying the mechanisms of action of various biological processes and pathways.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of quinoline, 2,4-dichloro-3-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroquinoline: Lacks the morpholine group but shares the dichloroquinoline core structure.
3-Morpholinylquinoline: Contains the morpholine group but lacks the chlorine substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Uniqueness
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- is unique due to the combination of the dichloro and morpholine substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.
Eigenschaften
CAS-Nummer |
157027-34-4 |
|---|---|
Molekularformel |
C13H12Cl2N2O |
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
4-(2,4-dichloroquinolin-3-yl)morpholine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-11-9-3-1-2-4-10(9)16-13(15)12(11)17-5-7-18-8-6-17/h1-4H,5-8H2 |
InChI-Schlüssel |
QQFUDKNYNXHHSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C3=CC=CC=C3N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)


![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)

![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)


